molecular formula C25H33ClN6O B608966 MELK-8a hydrochloride

MELK-8a hydrochloride

货号: B608966
分子量: 469.0 g/mol
InChI 键: AFGMSRRNYDSRPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

MELK-8a (盐酸盐) 的合成涉及多个步骤,包括核心结构的形成以及随后的引入盐酸基团的修饰。 详细的合成路线和反应条件是专有的,通常由制造商提供 .

工业生产方法

MELK-8a (盐酸盐) 的工业生产遵循合成激酶抑制剂的标准方案。 这包括大规模化学合成、纯化和质量控制,以确保高纯度和一致性 .

作用机制

生物活性

MELK-8a hydrochloride, a selective inhibitor of maternal embryonic leucine zipper kinase (MELK), has garnered attention for its significant biological activity, particularly in cancer research. This article delves into the compound's mechanisms, efficacy, and implications for therapeutic applications, supported by various studies and data.

Overview of MELK and Its Role in Cancer

MELK is a serine/threonine kinase implicated in several cellular processes, including cell proliferation, mitosis, and the maintenance of cancer stem cells. It is often overexpressed in various cancers, making it a promising target for therapeutic intervention. The inhibition of MELK has been linked to reduced tumor growth and altered signaling pathways associated with cancer progression.

This compound functions primarily through competitive inhibition of MELK. By binding to the active site of MELK, it prevents substrate phosphorylation, thereby disrupting downstream signaling essential for cell cycle progression. The compound exhibits a high potency with an IC50 value of approximately 2 nM , indicating its effectiveness at low concentrations .

Selectivity Profile

One of the notable features of this compound is its selectivity for MELK over other kinases. Comparative studies show that it has minimal off-target effects on kinases such as FLT3, KIT, and PDGFRα, which is crucial for isolating the effects of MELK inhibition in experimental settings. The selectivity profile is summarized in the following table:

Compound NameTarget KinaseIC50 (nM)Selectivity
This compoundMaternal embryonic leucine zipper kinase2Highly selective over FLT3, KIT
TAK-901Multiple kinases~20Moderate
AT-9283Aurora kinases10Broad spectrum
CCT-128930GSK3β30Moderate

Case Studies

  • Breast Cancer Cell Lines : Research indicates that treatment with this compound leads to a dose-dependent reduction in estrogen receptor alpha (ERα) levels in breast cancer cell lines such as MCF-7. This reduction impacts cellular proliferation and transcriptional activity associated with estrogen signaling, suggesting potential therapeutic implications for estrogen receptor-positive breast cancers .
  • Cell Proliferation Assays : In vitro studies using resazurin and crystal violet assays have demonstrated that MELK-8a significantly inhibits the proliferation of cancer cells. For instance, MDA-MB-468 cells treated with varying concentrations of MELK-8a showed marked reductions in cell viability .
  • Combination Therapies : Studies have explored the synergistic effects of combining MELK-8a with other inhibitors such as tamoxifen and ALK inhibitors. These combinations have shown enhanced efficacy in reducing ERα levels and inhibiting proliferation in specific breast cancer subtypes .

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

  • Impact on ERα Stability : Inhibition of MELK has been shown to attenuate ERα transcriptional activity, hampering proliferation in MCF-7 cells. This suggests that targeting MELK could be an effective strategy for managing ERα-positive breast cancers .
  • Role in Cancer Stem Cells : MELK is implicated in maintaining cancer stem cell populations. Inhibition with MELK-8a has demonstrated potential to suppress mammosphere formation in breast cancer cells, indicating its role in targeting cancer stem cells .

属性

IUPAC Name

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGMSRRNYDSRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。